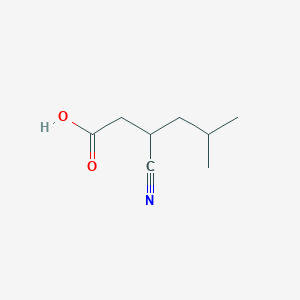

3-氰基-5-甲基己酸

描述

Synthesis Analysis

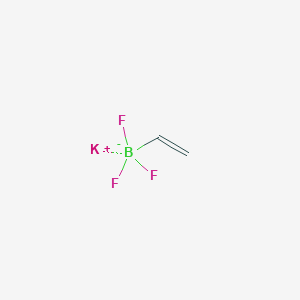

The synthesis of 3-Cyano-5-methylhexanoic acid involves several key methods, including asymmetric hydrogenation and enzymatic production techniques. Burk et al. (2003) developed an enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid through asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt, demonstrating a critical step in producing high-purity Pregabalin (Burk et al., 2003). Additionally, Zheng et al. (2012) highlighted the enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester using immobilized lipase, providing a scalable method for pregabalin synthesis (Zheng et al., 2012).

Molecular Structure Analysis

The molecular structure of 3-Cyano-5-methylhexanoic acid and its derivatives has been explored through various analytical techniques, including X-ray crystallography and computational methods. For example, the structural implications of substituting functional groups within the compound's framework have been studied to understand its reactivity and interaction potentials (Dekaprilevich et al., 1991).

Chemical Reactions and Properties

3-Cyano-5-methylhexanoic acid undergoes various chemical reactions, highlighting its versatility as an intermediate. The compound's ability to be transformed into valuable pharmaceuticals like Pregabalin through specific reaction pathways, such as nitrilation and cyclization, demonstrates its utility in synthetic organic chemistry. Zagami et al. (2012) described converting Pregabalin to (S)-(−)-3-cyano-5-methylhexanoic acid, showcasing the compound's role in recycling processes (Zagami et al., 2012).

科学研究应用

景等人(2016 年)合成了 3-(氨基甲酰甲基)-5-甲基己酸,这是普瑞巴林合成中的一个关键中间体,收率达到 79.87% (景 & 河北化工, 2016).

郑等人(2012 年)使用固定化假单胞菌脂肪酶生产(S)-3-氰基-5-甲基己酸乙酯,这是普瑞巴林的另一种有价值的中间体,表现出高底物负载和对映选择性水解 (郑等,2012).

郑等人(2014 年)的另一项研究开发了一种使用解淀粉芽孢杆菌 ZJB-09277 的(S)-3-氰基-5-甲基己酸的新型生物催化途径,显示出对高 DMSO 浓度的强耐受性,从而提高了该工艺的可行性 (郑, 郑, 李 & 李, 2014).

Cogoni 等人(2016 年)研究了(S)-3-(氨基甲基)-5-甲基己酸在各种溶剂混合物中的溶解度,发现溶解度随温度和溶剂组成而变化 (Cogoni, Souza, Croker & Frawley, 2016).

温莎和拉杜洛维奇(1995 年)开发了一种在血浆和乳汁中测量 (S)-3-(氨基甲基)-5-甲基己酸的特异性和灵敏方法 (Windsor & Radulovic, 1995).

伯克等人(2003 年)描述了(S)-(+)-3-氨基甲基-5-甲基己酸的对映选择性合成,这是一种有效且选择性很高的抗精神病药,使用铑 Me-DuPHOS 催化剂 (Burk 等,2003).

安全和危害

When handling 3-Cyano-5-methylhexanoic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

The successful utilization of the MM/PBSA method for identifying hotspots that modulate the stereoselectivity in the study could provide guidelines for the molecular modification of nitrilases . The mutants obtained could be potentially utilized for the industrial preparation of optically pure pregabalin .

属性

IUPAC Name |

3-cyano-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWZYUMZVZMKTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-5-methylhexanoic acid | |

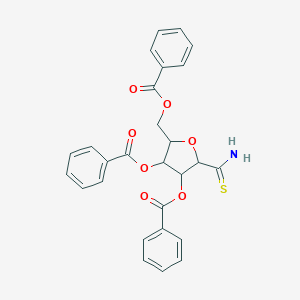

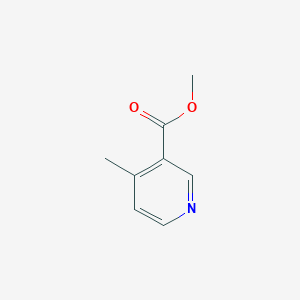

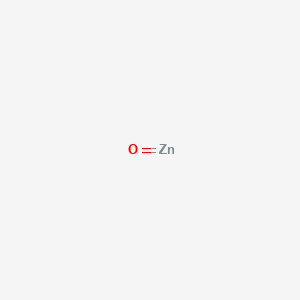

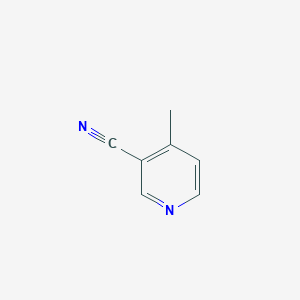

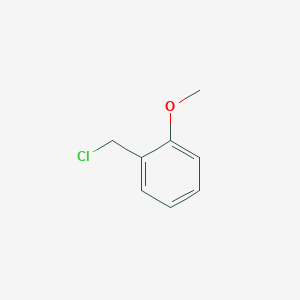

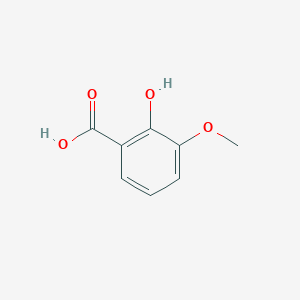

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B43202.png)

![Ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B43236.png)